molecular formula C31H31N7O7S3 B2843150 N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide CAS No. 394232-23-6

N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide

Cat. No.: B2843150
CAS No.: 394232-23-6
M. Wt: 709.81
InChI Key: CSDRYEBXIIVLRE-UHFFFAOYSA-N
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Description

This compound is a multifunctional heterocyclic molecule featuring a 1,2,4-triazole core substituted with a 2,5-dimethoxyphenyl group at position 4 and a benzothiazole-linked thioether moiety at position 5. The triazole’s methyl group connects to a 4-(morpholinosulfonyl)benzamide unit, which introduces both sulfonamide and morpholine functionalities. The benzothiazole ring, triazole scaffold, and sulfonamide group are pharmacologically significant, often associated with anticancer, antimicrobial, and enzyme inhibitory activities . The 2,5-dimethoxyphenyl substituent may enhance lipophilicity and membrane permeability, while the morpholinosulfonyl group improves solubility and bioavailability through hydrogen bonding .

Properties

IUPAC Name

N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(2,5-dimethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H31N7O7S3/c1-43-21-9-12-25(44-2)24(17-21)38-27(35-36-31(38)46-19-28(39)34-30-33-23-5-3-4-6-26(23)47-30)18-32-29(40)20-7-10-22(11-8-20)48(41,42)37-13-15-45-16-14-37/h3-12,17H,13-16,18-19H2,1-2H3,(H,32,40)(H,33,34,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSDRYEBXIIVLRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2C(=NN=C2SCC(=O)NC3=NC4=CC=CC=C4S3)CNC(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCOCC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H31N7O7S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

709.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including its antimicrobial and anticancer properties, as well as its interactions with various biological targets.

Chemical Structure and Properties

The compound features multiple functional groups, including:

  • Benzo[d]thiazole moiety
  • Triazole ring
  • Benzamide structure

These components suggest a diverse range of biological activities due to their known pharmacological effects.

Antimicrobial Activity

Preliminary studies indicate that the compound may exhibit notable antimicrobial properties . The benzo[d]thiazole and triazole moieties are particularly recognized for enhancing bioactivity against various pathogens. For instance, compounds containing these structures have shown effectiveness against bacterial strains like Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Research has highlighted the potential of similar thiazole-bearing compounds as anticancer agents . For example, a study indicated that derivatives with thiazole rings demonstrated significant cytotoxicity against various cancer cell lines. The IC50 values for some derivatives were reported to be less than that of standard chemotherapeutics like doxorubicin . The structural activity relationship (SAR) analysis revealed that substitutions on the phenyl ring significantly influence the anticancer activity of these compounds.

Table 1: Summary of Anticancer Activity

CompoundCell Line TestedIC50 (µM)Reference
Compound 9Jurkat Cells1.61 ± 1.92
Compound 10A-431 Cells1.98 ± 1.22
N-(Thiazole derivative)U251 Cells< 10

The mechanism by which this compound exerts its effects is likely multifaceted:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation or survival.
  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells.
  • Apoptosis Induction : Evidence suggests that thiazole derivatives can trigger apoptotic pathways in malignant cells .

Interaction Studies

Understanding the interactions between this compound and biological targets is crucial for elucidating its therapeutic potential. Molecular docking studies have indicated that it can effectively bind to various proteins involved in disease pathways. For instance, binding affinity studies with acetylcholinesterase (AChE) show promise for neuroprotective applications, particularly in Alzheimer's disease .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

  • Antitumor Activity : One study synthesized a series of thiazole derivatives and evaluated their anticancer properties using MTT assays. Compounds showed varied efficacy across different cancer cell lines, indicating structure-dependent activity .
  • Neuroprotective Effects : Another investigation into thiazole-based compounds revealed their potential as AChE inhibitors, which could lead to therapeutic strategies for Alzheimer's disease .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. The presence of the benzo[d]thiazole and triazole moieties is believed to enhance its ability to inhibit cancer cell proliferation. Preliminary studies have shown that it can effectively target specific pathways involved in tumor growth and metastasis.

Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Similar compounds have demonstrated efficacy against various pathogens, including bacteria and fungi. The triazole ring is particularly known for its role in enhancing bioactivity against a range of microbial strains.

Biological Research

Molecular Interaction Studies
N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide can serve as a valuable tool in studying molecular interactions. Its ability to bind with biological macromolecules like DNA and proteins allows researchers to explore mechanisms of action and cellular processes .

Drug Development
The compound's diverse functional groups facilitate its use in drug development. Its interactions with various biological targets can be analyzed through experimental approaches such as molecular docking studies and enzyme kinetics assays. This could lead to the discovery of new therapeutic agents or the enhancement of existing ones.

Materials Science

Development of Novel Materials
The unique chemical structure of this compound may also find applications in materials science. Its properties can be exploited to create materials with enhanced conductivity or stability for various industrial applications .

Summary Table of Applications

Application AreaDescriptionPotential Impact
Medicinal ChemistryAnticancer and antimicrobial propertiesDevelopment of new therapies
Biological ResearchMolecular interaction studies with DNA and proteinsInsights into cellular mechanisms
Drug DevelopmentUse in drug formulation and testingDiscovery of new therapeutic agents
Materials ScienceCreation of novel materials with specific propertiesInnovations in industrial applications

Comparison with Similar Compounds

Structural Comparisons

The compound shares structural motifs with several classes of triazole and benzothiazole derivatives. Key comparisons include:

Compound Class Core Structure Key Substituents Functional Implications References
Target Compound 1,2,4-Triazole - 2,5-Dimethoxyphenyl (position 4)
- Benzo[d]thiazole-thioether (position 5)
- Morpholinosulfonyl benzamide (methyl side chain)
Enhanced solubility (morpholine), electron-donating effects (methoxy groups), bioactivity via benzothiazole
Compound 1,2,4-Triazole - 2-Methoxyphenyl (position 4)
- Trimethoxybenzamide (side chain)
Reduced steric hindrance (single methoxy), increased polarity (trimethoxybenzamide)
Triazin-2-ylmethylthio Derivatives () 1,3,5-Triazine + 1,2,4-Triazole - Chlorophenylsulfonamide
- Imidazolidin-2-ylidene
Broader hydrogen-bonding capacity (imidazolidinone), potential kinase inhibition
Thiadiazole Derivatives () 1,2,4-Thiadiazole - Phenylthiazole-carbonyl
- Hydrazinecarbothioamide
Anticancer activity (HepG-2 IC₅₀ = 1.61–1.98 µg/mL)

Key Observations :

  • The 2,5-dimethoxyphenyl group offers greater electron-donating capacity compared to ’s 2-methoxyphenyl, possibly influencing redox properties or receptor interactions.

Comparison with Other Syntheses :

  • employs sodium hydroxide-mediated cyclization to form triazole-thiones, whereas the target compound’s synthesis may require milder conditions due to its sensitive morpholine group .
  • highlights α-halo ketones for S-alkylation of triazoles, a strategy applicable to the target’s thioether linkage .

Predicted ADME Profile :

  • LogP : Estimated ~3.5 (lower than ’s chloro derivatives due to morpholine) .
  • H-Bond Acceptors/Donors: 12/3, suggesting moderate permeability.

Q & A

Q. Optimization parameters :

  • Temperature : Maintain 60–80°C during cyclization to prevent side reactions ().
  • pH control : Use buffered solutions (pH 6–7) for amide bond formation to enhance yield ().
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates ().

Basic: How is the compound’s structure characterized using spectroscopic methods?

Q. Methodology :

  • IR spectroscopy : Confirm carbonyl (C=O, ~1650–1700 cm⁻¹) and sulfonyl (S=O, ~1150–1250 cm⁻¹) groups ().
  • ¹H/¹³C NMR : Assign protons on the benzothiazole (δ 7.5–8.5 ppm), triazole (δ 8.1–8.3 ppm), and dimethoxyphenyl (δ 3.8–4.0 ppm for OCH₃) ().
  • Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ peak) and fragmentation patterns ().
  • X-ray crystallography : Resolve 3D conformation for docking studies (if crystals are obtainable) ().

Advanced: How can contradictions in bioactivity data across different assays be resolved?

Q. Approach :

  • Orthogonal assays : Compare results from enzymatic inhibition (e.g., kinase assays) vs. cell-based viability tests (e.g., MTT) to distinguish direct target effects from off-target interactions ().
  • Dose-response profiling : Identify non-monotonic responses that may indicate assay-specific toxicity ().
  • Computational validation : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities against conflicting targets and validate with SPR or ITC ().

Advanced: How to design experiments to elucidate the compound’s mechanism of action?

Q. Methodology :

  • Target identification : Perform pull-down assays with biotinylated analogs or use chemical proteomics (e.g., affinity chromatography) ().
  • Kinetic studies : Measure enzyme inhibition (IC₅₀) under varying ATP/substrate concentrations to determine competitive/non-competitive mechanisms ().
  • Cellular pathway analysis : Use RNA-seq or phosphoproteomics to map downstream effects (e.g., apoptosis vs. cell-cycle arrest) ().

Advanced: How to optimize reaction conditions to mitigate low yields in the final coupling step?

Q. Strategies :

  • Catalyst screening : Test coupling agents like HATU or EDCI for amide bond formation ().
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 100°C) while maintaining yield ().
  • Purification : Use preparative HPLC with a C18 column to isolate the product from polar byproducts ().

Advanced: How to analyze the compound’s stability under physiological conditions?

Q. Protocol :

  • pH stability : Incubate in buffers (pH 2–9) at 37°C and monitor degradation via HPLC ().
  • Metabolic stability : Use liver microsomes or hepatocytes to assess CYP450-mediated metabolism ().
  • Light/thermal stability : Expose to UV light (254 nm) or 40–60°C and track decomposition by TLC ().

Advanced: What strategies address solubility challenges in biological assays?

Q. Solutions :

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations ().
  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance aqueous solubility ().
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles ().

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